amine CAS No. 1020979-51-4](/img/structure/B1414755.png)
[(2-Chloro-4-fluorophenyl)methyl](cyclopropylmethyl)amine
説明
(2-Chloro-4-fluorophenyl)methylamine is a chemical compound with the CAS Number: 1020979-51-4 . It has a molecular weight of 213.68 and its IUPAC name is (2-chloro-4-fluorophenyl)-N-(cyclopropylmethyl)methanamine . The compound is stored at 4°C and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H13ClFN/c12-11-5-10(13)4-3-9(11)7-14-6-8-1-2-8/h3-5,8,14H,1-2,6-7H2 . This code provides a unique representation of the compound’s molecular structure.
科学的研究の応用
Synthesis in Medicinal Chemistry
One prominent application of compounds related to (2-Chloro-4-fluorophenyl)methylamine is in the field of medicinal chemistry. For instance, the synthesis of compounds like arprinocid, which serves as a coccidiostat candidate, involves the use of related chemical structures (Ellsworth, Meriwether, & Mertel, 1989). Similarly, the synthesis and evaluation of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines, which exhibit significant antibacterial and cytotoxic properties, also leverage related chemical frameworks (Noolvi et al., 2014).
Electrophilic Amination and Fluorine Atom Replacement
In organic synthesis, the electrophilic amination of related compounds, such as 4-fluorophenol, is significant for introducing different functional groups and removing the fluorine atom. This process involves mild reaction conditions and results in the formation of novel substituted phenols, highlighting the versatility of similar chemical structures in synthetic chemistry (Bombek, Požgan, Kočevar, & Polanc, 2004).
Biochemical and Pharmacological Characterization
Compounds like SSR125543A, which share similar chemical properties, are studied for their biochemical and pharmacological characteristics, such as their role as potent and selective corticotrophin-releasing factor receptor antagonists. These studies contribute to our understanding of receptor interactions and potential therapeutic applications (Gully et al., 2002).
Development of Polymer Electrolytes
In the field of materials science, the synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes via activated fluorophenyl-amine reaction is an example of how similar chemical structures can be utilized. This particular process allows for the precise control of cation functionality, essential in developing advanced materials (Kim, Labouriau, Guiver, & Kim, 2011).
Applications in Radiopharmaceuticals
Compounds with similar structures are also utilized in the synthesis of radiopharmaceuticals like [11C]gefitinib for imaging epidermal growth factor receptor tyrosine kinase with positron emission tomography. This demonstrates their significance in diagnostic imaging and the potential for tracking disease progression and response to therapy (Holt, Ravert, Dannals, & Pomper, 2006).
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with this compound are H302, H314, and H335, which indicate that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .
特性
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-1-cyclopropylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFN/c12-11-5-10(13)4-3-9(11)7-14-6-8-1-2-8/h3-5,8,14H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHYLPLFUTWDSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-[(2-hydroxyethyl)amino]piperidine-1-carboxylate](/img/structure/B1414673.png)
![Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate](/img/structure/B1414675.png)
![2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde](/img/structure/B1414676.png)
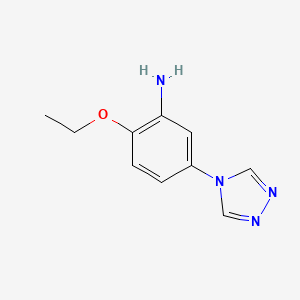

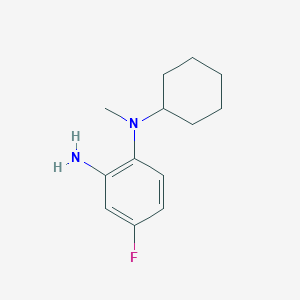
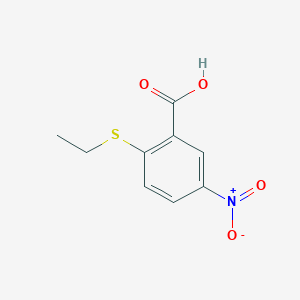

![3-[(Ethylsulfanyl)methyl]aniline](/img/structure/B1414687.png)

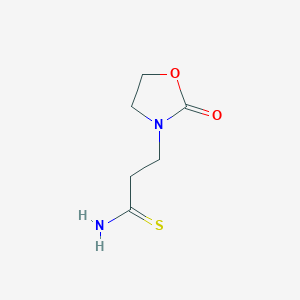
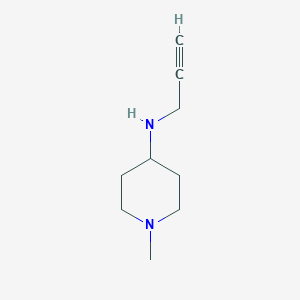
![2-[(3,5-Difluorophenyl)amino]nicotinic acid](/img/structure/B1414692.png)
![(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B1414695.png)